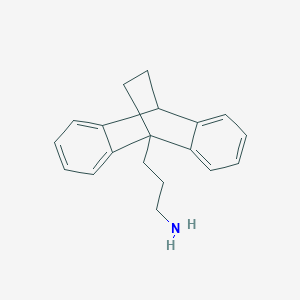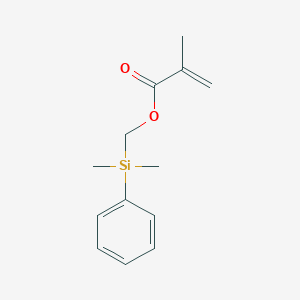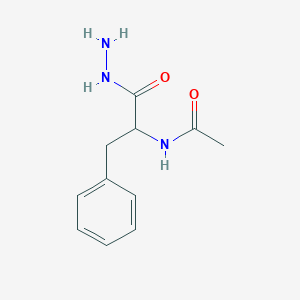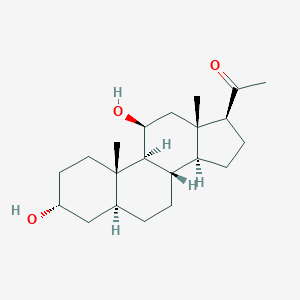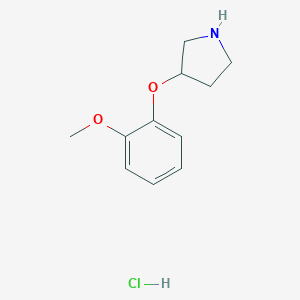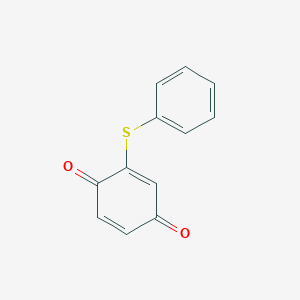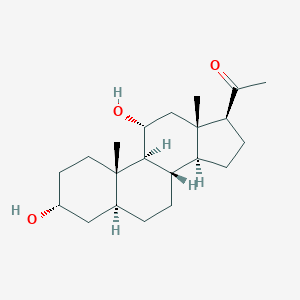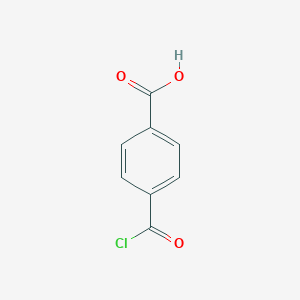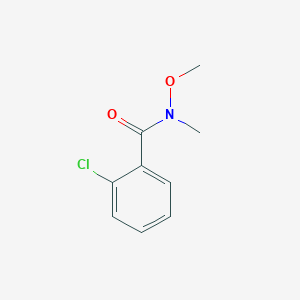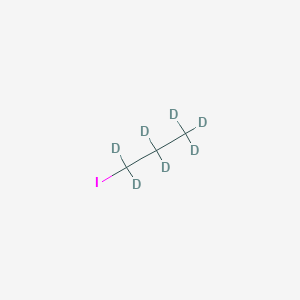
Benzoyl chloride-alpha-13C
Overview
Description
Benzoyl chloride-alpha-13C is an isotopically labeled derivative of benzoyl chloride, where the carbonyl carbon is enriched with the carbon-13 isotope. This compound is represented by the molecular formula C6H5^13COCl and has a molecular weight of 141.56 g/mol . The isotopic labeling makes it a valuable tool in various scientific research applications, particularly in nuclear magnetic resonance (NMR) spectroscopy.
Mechanism of Action
Target of Action
Benzoyl Chloride-alpha-13C is a synthetic compound that is primarily used in organic synthesis . It serves as a building block for pharmaceuticals and acts as a reagent for the synthesis of diverse compounds .
Mode of Action
This compound functions as an electrophile in organic synthesis . It is adept at reacting with nucleophiles such as amines, alcohols, and carboxylic acids, resulting in the formation of novel compounds . These reactions are typically conducted at room temperature and are completed within a few minutes .
Biochemical Pathways
It is known to be used in the laboratory for studying enzyme kinetics and analyzing biochemical systems . It is often employed to label proteins and other molecules for in-depth study .
Pharmacokinetics
Given its use in organic synthesis and proteomics research , it can be inferred that its bioavailability would depend on the specific context of its use.
Result of Action
The molecular and cellular effects of this compound’s action would depend on the specific compounds it forms when it reacts with various nucleophiles . As it is used to synthesize a wide range of compounds, the results of its action can vary widely.
Action Environment
Given that its reactions are typically conducted at room temperature , it can be inferred that temperature could be a significant environmental factor influencing its action.
Biochemical Analysis
Biochemical Properties
Benzoyl Chloride-alpha-13C holds great value in scientific research. It serves as a valuable tool for investigating enzyme kinetics, facilitating the synthesis of various compounds, and acting as a crucial building block for pharmaceutical products . Functioning as an electrophile in organic synthesis, this compound is adept at reacting with nucleophiles such as amines, alcohols, and carboxylic acids, resulting in the formation of novel compounds .
Cellular Effects
It is known that it plays a pivotal role in analyzing biochemical systems, often employed to label proteins and other molecules for in-depth study .
Molecular Mechanism
This compound exerts its effects at the molecular level through its function as an electrophile in organic synthesis. It reacts with nucleophiles such as amines, alcohols, and carboxylic acids, resulting in the formation of novel compounds .
Temporal Effects in Laboratory Settings
It is known that reactions involving this compound are typically conducted at room temperature and are completed within a few minutes .
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzoyl chloride-alpha-13C can be synthesized through the chlorination of benzaldehyde-alpha-13C. The reaction typically involves the use of thionyl chloride (SOCl2) as the chlorinating agent. The reaction is carried out under reflux conditions, and the product is purified by distillation .
Industrial Production Methods: In an industrial setting, this compound is produced by the isotopic exchange of benzoyl chloride with carbon-13 enriched carbon monoxide. This process involves the use of a catalyst, such as palladium on carbon, and is conducted under high pressure and temperature conditions .
Chemical Reactions Analysis
Types of Reactions: Benzoyl chloride-alpha-13C undergoes various types of reactions, including:
Substitution Reactions: It reacts with nucleophiles such as amines, alcohols, and carboxylic acids to form amides, esters, and anhydrides, respectively.
Hydrolysis: It reacts with water to produce benzoic acid and hydrochloric acid.
Friedel-Crafts Acylation: It can introduce a benzoyl group into aromatic rings in the presence of a Lewis acid catalyst.
Common Reagents and Conditions:
Amines: Reaction with amines to form amides is typically conducted at room temperature.
Alcohols: Esterification with alcohols also occurs at room temperature.
Water: Hydrolysis occurs readily at room temperature, producing benzoic acid and hydrochloric acid.
Major Products:
Amides: Formed from the reaction with amines.
Esters: Formed from the reaction with alcohols.
Benzoic Acid: Formed from hydrolysis.
Scientific Research Applications
Benzoyl chloride-alpha-13C is widely used in scientific research due to its isotopic labeling. Some of its applications include:
NMR Spectroscopy: The carbon-13 isotope provides enhanced signals in NMR spectroscopy, making it useful for studying reaction mechanisms and metabolic pathways.
Enzyme Kinetics: It is used to investigate enzyme kinetics by tracking the labeled carbon atom.
Pharmaceutical Synthesis: It serves as a building block for the synthesis of various pharmaceutical compounds.
Organic Synthesis: It is used in the synthesis of complex organic molecules, particularly in the formation of labeled compounds for research purposes.
Comparison with Similar Compounds
Benzoyl chloride: The non-labeled version of benzoyl chloride.
Benzyl chloride-alpha-13C: Another isotopically labeled compound with a similar structure but different reactivity.
Benzoic acid-alpha-13C: An isotopically labeled derivative of benzoic acid.
Uniqueness: Benzoyl chloride-alpha-13C is unique due to its specific carbon-13 labeling at the carbonyl position, which enhances its utility in NMR spectroscopy and other research applications. This specific labeling allows for precise tracking and analysis of reaction mechanisms and metabolic pathways, making it a valuable tool in scientific research.
Properties
IUPAC Name |
benzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClO/c8-7(9)6-4-2-1-3-5-6/h1-5H/i7+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PASDCCFISLVPSO-CDYZYAPPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[13C](=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40455297 | |
| Record name | Benzoyl chloride-alpha-13C | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40455297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52947-05-4 | |
| Record name | Benzoyl chloride-alpha-13C | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40455297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 52947-05-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details




Synthesis routes and methods IV
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
